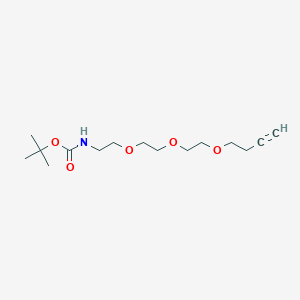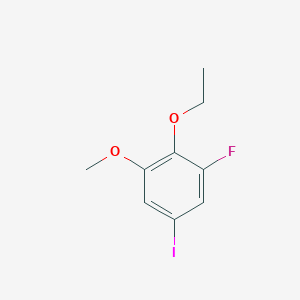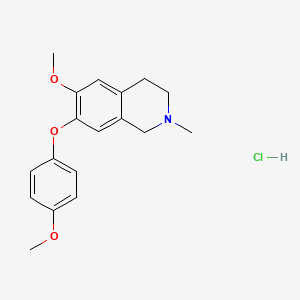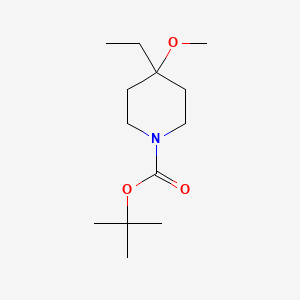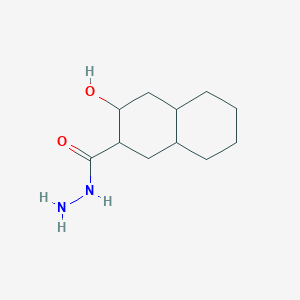
3-Methyl-2-(propan-2-ylamino)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(propan-2-ylamino)butanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-ylamino)butanenitrile typically involves the reaction of 3-methyl-2-butanone with isopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired nitrile compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(propan-2-ylamino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(propan-2-ylamino)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(propan-2-ylamino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutanenitrile: Similar structure but lacks the isopropylamino group.
2-Methylbutanenitrile: Similar structure with a different substitution pattern.
Isobutyronitrile: Similar nitrile group but different carbon backbone.
Uniqueness
3-Methyl-2-(propan-2-ylamino)butanenitrile is unique due to the presence of both a nitrile group and an isopropylamino group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69415-85-6 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
3-methyl-2-(propan-2-ylamino)butanenitrile |
InChI |
InChI=1S/C8H16N2/c1-6(2)8(5-9)10-7(3)4/h6-8,10H,1-4H3 |
InChI-Schlüssel |
UXLIUPIASIDEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#N)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



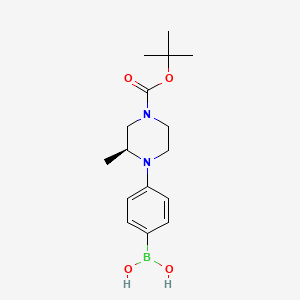

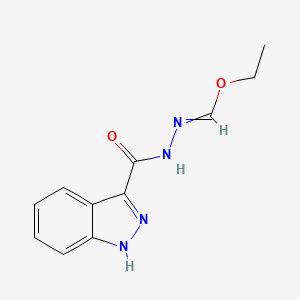
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)


